molecular formula C16H14O5 B14560108 3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid CAS No. 62064-83-9

3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid

Cat. No.: B14560108
CAS No.: 62064-83-9
M. Wt: 286.28 g/mol
InChI Key: IOQTUVOKHWWSSM-UHFFFAOYSA-N
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Description

3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid is an organic compound with a complex structure that includes both hydroxymethyl and methoxybenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid can be achieved through a multi-step reaction process. One common method involves the use of acetic acid as a catalyst and hydrogen peroxide as an initiator. The reaction is typically carried out in xylene at a temperature of 115°C for 1-5 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: The major product is 3-[3-(Carboxymethyl)-4-methoxybenzoyl]benzoic acid.

    Reduction: The major product is 3-[3-(Hydroxymethyl)-4-hydroxybenzoyl]benzoic acid.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxybenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid is unique due to the presence of both hydroxymethyl and methoxybenzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62064-83-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

3-[3-(hydroxymethyl)-4-methoxybenzoyl]benzoic acid

InChI

InChI=1S/C16H14O5/c1-21-14-6-5-11(8-13(14)9-17)15(18)10-3-2-4-12(7-10)16(19)20/h2-8,17H,9H2,1H3,(H,19,20)

InChI Key

IOQTUVOKHWWSSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O)CO

Origin of Product

United States

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